molecular formula C9H7NO3 B1603643 6-Hydroxy-1H-indole-3-carboxylic acid CAS No. 24370-78-3

6-Hydroxy-1H-indole-3-carboxylic acid

Cat. No. B1603643
CAS RN: 24370-78-3
M. Wt: 177.16 g/mol
InChI Key: NYORHELBFKLYBG-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including 6-Hydroxy-1H-indole-3-carboxylic acid, has been a subject of research. One of the methods involves the intramolecular heterocyclization of N-arylamines under microwave irradiation . Another method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-1H-indole-3-carboxylic acid consists of a benzene ring fused with a pyrrole ring, which is substituted at the 3-position with a carboxylic acid group and at the 6-position with a hydroxy group . The molecule has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .


Chemical Reactions Analysis

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, followed by dehydration to give heterodiene, which reacts with phthalhydrazide by the Michael-type reaction, then cyclization reaction and tautomerization to afford pyrazolo .


Physical And Chemical Properties Analysis

6-Hydroxy-1H-indole-3-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a flash point of 263.1±24.6 °C . It has a molar refractivity of 47.3±0.3 cm3, a polar surface area of 73 Å2, and a molar volume of 112.8±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel approach for synthesizing derivatives of 6-Hydroxy-1H-indole-3-carboxylic acid, specifically 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, was developed. This strategy is efficient for selectively directing bromine substituents, useful in the synthesis of anti-inflammatory compounds like Herdmanine D (P. Sharma et al., 2020).

Biological Applications and Insights

  • Indole derivatives, including variations of 6-Hydroxy-1H-indole-3-carboxylic acid, have been found in marine sponges. These compounds, such as 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, have been identified as natural products with potential therapeutic applications (D. B. Abdjul et al., 2015).
  • Research on derivatives of 6-Hydroxy-1H-indole-3-carboxylic acid, such as carboxylic acid derivatives of 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole, has led to the development of fluorescent probes. These probes are sensitive to hydrogen bonding and have applications in spectroscopic analysis (A. Mitra et al., 2013).

Industrial and Chemical Applications

  • Indole-6-carboxylic acid derivatives have been utilized in the development of copolymers for use as catalyst supports in electrochemical applications, such as methanol oxidation. The electrochemical copolymerization of Indole-6-carboxylic acid with 3,4-ethylenedioxythiophene has been demonstrated, highlighting its potential in fabricating composite electrodes with enhanced catalytic activity (Tzi-Yi Wu et al., 2015).

Pharmacological Research

  • Various indole derivatives, including those based on 6-Hydroxy-1H-indole-3-carboxylic acid, have been investigated for their potential antiviral properties. While some specific derivatives showed activity against viruses like influenza, the parent compound's direct antiviral efficacy remains to be established (A. Ivashchenko et al., 2014).

Future Directions

Indole and its derivatives show good therapeutic prospects. They are involved in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

6-hydroxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-1-2-6-7(9(12)13)4-10-8(6)3-5/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYORHELBFKLYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598111
Record name 6-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1H-indole-3-carboxylic acid

CAS RN

24370-78-3
Record name 6-Hydroxy-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24370-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1H-indole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W JING, X SUN, Q LAN, A LIU - Chinese Journal of …, 2019 - pesquisa.bvsalud.org
… -1H-indole-3-acetonitrile (3),nicotinic acid (4),adenosine (5), 1H-indole-3-carbaldehyde (6),4-hydroxy-1H-indole-3-carbaldehyde (7),6-hydroxy-1H-indole-3-carboxylic acid (8),ethyl 2-…
Number of citations: 1 pesquisa.bvsalud.org
T Plaszkó, Z Szűcs, G Vasas, S Gonda - Phytochemistry, 2022 - Elsevier
The glucosinolate pathway, which is present in the order Brassicales, is one of the most researched defensive natural product biosynthesis pathways. Its core molecules, the …
Number of citations: 15 www.sciencedirect.com
荆文光 - 2014 - 北京: 中国中医科学院
Number of citations: 4

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